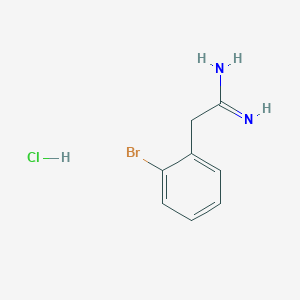

2-(2-Bromophenyl)ethanimidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

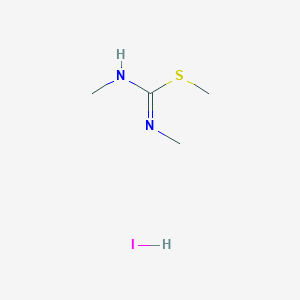

2-(2-Bromophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 127813-37-0 . It has a molecular weight of 249.54 and its IUPAC name is 2-(2-bromophenyl)ethanimidamide hydrochloride . The compound is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-(2-Bromophenyl)ethanimidamide hydrochloride is 1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

2-(2-Bromophenyl)ethanimidamide hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique

Metabolic Pathways and Applications in Toxicology

Research has elucidated the in vivo metabolism of related bromophenyl compounds, revealing complex metabolic pathways and the formation of various metabolites. For instance, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified multiple metabolites, suggesting at least two operative metabolic pathways. These pathways involve processes such as deamination, reduction, oxidation, and acetylation, shedding light on the metabolic fate of similar bromophenyl compounds in biological systems (Kanamori et al., 2002).

Environmental and Thermal Degradation Studies

Brominated hydrocarbons, similar in structure to 2-(2-Bromophenyl)ethanimidamide hydrochloride, are widely used as flame retardants. Studies on the thermal degradation of such compounds, like 2-bromophenol, have revealed insights into the formation of hazardous byproducts like brominated dioxins. This knowledge is crucial for understanding the environmental impact and risks associated with the disposal and accidental burning of materials containing brominated compounds (Evans & Dellinger, 2003).

Potential in Antimycobacterial Applications

The positional variation of bromine atoms in bromophenyl compounds has been shown to significantly impact antimycobacterial activity. Research on isosteric analogs of bromophenylaminopyrimidines, for instance, has demonstrated that moving the bromine atom can lead to notable changes in antimycobacterial efficacy. This highlights the potential of structurally similar compounds, like 2-(2-Bromophenyl)ethanimidamide hydrochloride, in developing antimycobacterial agents (Erkin & Krutikov, 2010).

Exploration in Organic Synthesis

The compound and its analogs have been used extensively in organic synthesis. For example, o-Bromophenyl isocyanide, a compound structurally related to 2-(2-Bromophenyl)ethanimidamide hydrochloride, has been reacted with primary amines under catalysis to produce 1-substituted benzimidazoles. Such synthetic applications underline the compound's utility in constructing complex organic molecules, potentially leading to various pharmaceutical and material science applications (Lygin & Meijere, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propriétés

IUPAC Name |

2-(2-bromophenyl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVFCTLUZMPIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=N)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561326 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)ethanimidamide hydrochloride | |

CAS RN |

127813-37-0 |

Source

|

| Record name | (2-Bromophenyl)ethanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)